(3S,5R)-5-fluoropiperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-fluoropiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound via diazonium salt intermediates . Another approach is the use of selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted piperidine derivatives .
Scientific Research Applications
(3S,5R)-5-fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-5-chloropiperidine-3-carboxylic acid
- (3S,5R)-5-bromopiperidine-3-carboxylic acid
- (3S,5R)-5-iodopiperidine-3-carboxylic acid
Uniqueness
(3S,5R)-5-fluoropiperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its metabolic stability compared to its halogenated counterparts .
Properties
Molecular Formula |
C6H10FNO2 |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(3S,5R)-5-fluoropiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-5-1-4(6(9)10)2-8-3-5/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
ABCIBAVERQIFAT-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1F)C(=O)O |
Canonical SMILES |
C1C(CNCC1F)C(=O)O |
Origin of Product |
United States |
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